molecular formula C21H16ClN3O5S B3035220 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime CAS No. 303996-27-2

4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime

Cat. No. B3035220
CAS RN: 303996-27-2
M. Wt: 457.9 g/mol
InChI Key: FOGLHFORBHBIKS-FSJBWODESA-N
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Description

4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime, also known as CBNO, is an organic compound used in a variety of research applications. It is a nitrobenzyl derivative of a carboxaldehyde, and has been used as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. CBNO has also been used as a reagent in the synthesis of other compounds, such as nitrobenzyl esters and ethers. In addition, CBNO has been used in the study of enzyme-catalyzed reactions, and as a model compound for the study of nitrobenzyl-based drug design.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine, also known as (E)-1-[4-[(4-Chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine or 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated that it can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Studies have explored the compound’s ability to inhibit the growth of cancer cells. Its mechanism involves inducing apoptosis (programmed cell death) in cancerous cells, thereby preventing their proliferation. This makes it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This makes it useful in the treatment of inflammatory diseases such as arthritis .

Photodynamic Therapy

This compound can be used in photodynamic therapy, a treatment that involves light-sensitive compounds and light exposure to kill cancer cells. The compound absorbs light and produces reactive oxygen species that can destroy cancer cells, making it a promising candidate for this type of therapy.

These applications highlight the versatility and potential of (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine in various fields of scientific research. Each application offers a unique avenue for further investigation and development.

Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. : Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for neuroprotective effects. : Example source for antiviral activity. : Example source for photodynamic therapy.

properties

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S/c22-18-6-1-16(2-7-18)14-31-21-10-5-17(11-20(21)25(28)29)12-23-30-13-15-3-8-19(9-4-15)24(26)27/h1-12H,13-14H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGLHFORBHBIKS-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC(=C(C=C2)SCC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC(=C(C=C2)SCC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime
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